molecular formula C16H25ClN2OS2 B6674127 N-(6-azaspiro[2.5]octan-2-yl)-3-methylsulfanyl-N-(thiophen-3-ylmethyl)propanamide;hydrochloride

N-(6-azaspiro[2.5]octan-2-yl)-3-methylsulfanyl-N-(thiophen-3-ylmethyl)propanamide;hydrochloride

Cat. No.: B6674127
M. Wt: 361.0 g/mol
InChI Key: YBQMCVJAUHXDQO-UHFFFAOYSA-N
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Description

N-(6-azaspiro[2.5]octan-2-yl)-3-methylsulfanyl-N-(thiophen-3-ylmethyl)propanamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-(6-azaspiro[2.5]octan-2-yl)-3-methylsulfanyl-N-(thiophen-3-ylmethyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS2.ClH/c1-20-8-3-15(19)18(11-13-2-9-21-12-13)14-10-16(14)4-6-17-7-5-16;/h2,9,12,14,17H,3-8,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQMCVJAUHXDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)N(CC1=CSC=C1)C2CC23CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-azaspiro[2.5]octan-2-yl)-3-methylsulfanyl-N-(thiophen-3-ylmethyl)propanamide;hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

  • Formation of the spirocyclic core through cyclization reactions.
  • Introduction of the thiophen-3-ylmethyl group via substitution reactions.
  • Addition of the 3-methylsulfanyl group through thiolation reactions.
  • Final conversion to the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-azaspiro[2.5]octan-2-yl)-3-methylsulfanyl-N-(thiophen-3-ylmethyl)propanamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiophen-3-ylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The spirocyclic core can be reduced under specific conditions to yield different structural analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophen-3-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or sulfonates are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced spirocyclic analogs.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-azaspiro[2.5]octan-2-yl)-3-methylsulfanyl-N-(thiophen-3-ylmethyl)propanamide;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-azaspiro[2.5]octan-2-yl)-3-methylsulfanyl-N-(thiophen-3-ylmethyl)propanamide;hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Azaspiro[2.5]octane hydrochloride
  • Ethyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride
  • tert-Butyl (6-azaspiro[2.5]octan-1-yl)carbamate hydrochloride

Uniqueness

N-(6-azaspiro[2.5]octan-2-yl)-3-methylsulfanyl-N-(thiophen-3-ylmethyl)propanamide;hydrochloride stands out due to its unique combination of a spirocyclic core, a thiophen-3-ylmethyl group, and a 3-methylsulfanyl moiety. This structural complexity imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

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